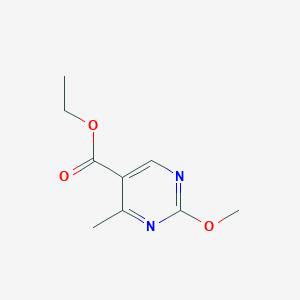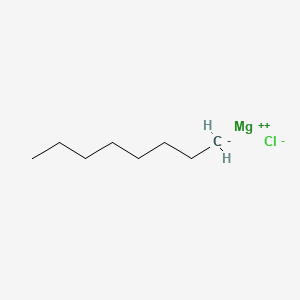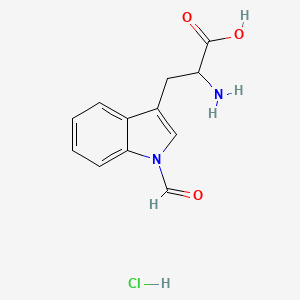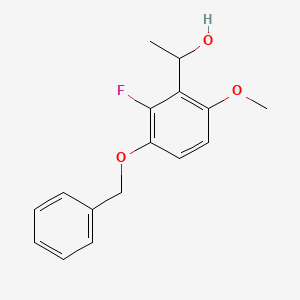![molecular formula C41H51N5O8Si B13388951 N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13388951.png)
N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-DMT-2’-O-iBu-N-Bz-Guanosine is a synthetic nucleoside derivative. It is characterized by the presence of dimethoxytrityl (DMT) and isobutyryl (iBu) protecting groups, as well as a benzoyl (Bz) group attached to the guanine base. This compound is primarily used in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research and biotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-2’-O-iBu-N-Bz-Guanosine involves multiple steps, including the protection of hydroxyl groups and the guanine base. The process typically starts with the protection of the 5’-hydroxyl group using the dimethoxytrityl (DMT) group. The 2’-hydroxyl group is then protected with an isobutyryl (iBu) group, and the guanine base is protected with a benzoyl (Bz) group. The reaction conditions often involve the use of organic solvents such as dichloromethane and pyridine, and the reactions are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 5’-O-DMT-2’-O-iBu-N-Bz-Guanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5’-O-DMT-2’-O-iBu-N-Bz-Guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can remove protecting groups.
Substitution: Nucleophilic substitution reactions can replace the protecting groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as iodine or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as ammonia or amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized guanosine derivatives, while reduction can yield deprotected nucleosides .
Aplicaciones Científicas De Investigación
5’-O-DMT-2’-O-iBu-N-Bz-Guanosine has several scientific research applications, including:
Chemistry: Used in the synthesis of oligonucleotides for various chemical studies.
Biology: Employed in genetic research to study gene expression and regulation.
Medicine: Utilized in the development of therapeutic oligonucleotides for treating genetic disorders.
Industry: Applied in the production of diagnostic tools and biotechnological products
Mecanismo De Acción
The mechanism of action of 5’-O-DMT-2’-O-iBu-N-Bz-Guanosine involves its incorporation into oligonucleotides. The protecting groups (DMT, iBu, and Bz) prevent unwanted reactions during the synthesis process. Once the oligonucleotide is synthesized, the protecting groups are removed, allowing the nucleoside to participate in hybridization and other molecular interactions. The molecular targets and pathways involved depend on the specific application of the oligonucleotide .
Comparación Con Compuestos Similares
Similar Compounds
5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine: Similar in structure but lacks the benzoyl group.
DMT-dG(ib) Phosphoramidite: Contains similar protecting groups but is used in different synthetic applications
Uniqueness
5’-O-DMT-2’-O-iBu-N-Bz-Guanosine is unique due to the combination of protecting groups, which provides stability and specificity during oligonucleotide synthesis. This makes it particularly valuable in applications requiring high purity and precision .
Propiedades
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-34(54-55(8,9)40(3,4)5)33(47)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCNKJFOIJGYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H51N5O8Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B13388885.png)
![2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13388887.png)
![2R-(Hydroxymethyl)-1-[5-(tricyclo[3.3.2.13,7]dec-1-ylmethoxy)pentyl]-3R,4R,5S-piperidinetriol](/img/structure/B13388889.png)

![4-[2-[6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B13388910.png)
![3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388921.png)


![2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388931.png)


![[1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B13388943.png)
![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone](/img/structure/B13388944.png)
